![molecular formula C21H15FN2O2 B5811827 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4, and it is a selective inhibitor of the histone demethylase JMJD3.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide involves the inhibition of the histone demethylase JMJD3. This enzyme plays a critical role in the removal of methyl groups from histone proteins, which are involved in the regulation of gene expression. The inhibition of JMJD3 by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide leads to the accumulation of methylated histones, resulting in the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide have been extensively studied in various research articles. This compound has been shown to have a selective inhibitory effect on JMJD3, with no significant effect on other histone demethylases. The inhibition of JMJD3 by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide has been shown to suppress the expression of various genes involved in inflammation, cancer, and neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide in lab experiments include its high selectivity for JMJD3, its potential therapeutic applications in various diseases, and its availability in the market. However, the limitations of using this compound in lab experiments include its high cost, potential toxicity, and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide. One of the significant directions is the development of more potent and selective inhibitors of JMJD3. Additionally, the therapeutic potential of this compound in various diseases needs to be further explored in clinical trials. Furthermore, the role of JMJD3 in various biological processes needs to be elucidated further, which will help in the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 2-amino-3-methylphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-aminobenzoic acid and triethylamine to obtain the final product. The synthesis of this compound has been reported in various research articles and patents.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in epigenetic research, where it is used as a selective inhibitor of the histone demethylase JMJD3. This enzyme plays a crucial role in the regulation of gene expression, and its inhibition by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQEPMKEIVZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.